molecular formula C28H34BrClN2O3 B10884017 5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10884017
M. Wt: 561.9 g/mol
InChI Key: GVOMZPSNABAONJ-LCUIJRPUSA-N
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Description

5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core, substituted with bromophenyl, chlorobenzoyl, dibutylamino propyl, and hydroxy groups, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-bromophenyl acetic acid and 4-chlorobenzoyl chloride under acidic or basic conditions.

    Substitution Reactions: Introduction of the dibutylamino propyl group can be done via nucleophilic substitution reactions using dibutylamine and a suitable alkylating agent.

    Hydroxylation: The hydroxy group can be introduced through selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or organic peroxides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group (from the benzoyl moiety) can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl and chlorobenzoyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts reagents.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicine, derivatives of this compound might be explored for therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals, dyes, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Bromophenyl)-4-(4-methylbenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
  • 5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

Compared to similar compounds, 5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is unique due to the specific combination of its substituents. The presence of both bromophenyl and chlorobenzoyl groups, along with the dibutylamino propyl chain, provides a distinct set of chemical and biological properties that can be leveraged for specialized applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C28H34BrClN2O3

Molecular Weight

561.9 g/mol

IUPAC Name

(4Z)-5-(3-bromophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dibutylamino)propyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34BrClN2O3/c1-3-5-15-31(16-6-4-2)17-8-18-32-25(21-9-7-10-22(29)19-21)24(27(34)28(32)35)26(33)20-11-13-23(30)14-12-20/h7,9-14,19,25,33H,3-6,8,15-18H2,1-2H3/b26-24-

InChI Key

GVOMZPSNABAONJ-LCUIJRPUSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC(=CC=C3)Br

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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